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Compound of Interest

Compound Name: Hpk1-IN-15

Cat. No.: B12421770 Get Quote

Note: The specific compound "Hpk1-IN-15" was not identified in publicly available literature.

This document provides a comprehensive overview of preclinical data for a representative,

potent, and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, referred to herein as

HPK1-IN-A, based on published preclinical findings for various advanced HPK1 inhibitors. This

guide is intended for researchers, scientists, and drug development professionals.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in

hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR),

B-cell receptor (BCR), and dendritic cell (DC) signaling pathways.[1][3][4][5][6][7] By

dampening immune cell activation, HPK1 can limit the ability of the immune system to mount

an effective anti-tumor response.[6] Consequently, inhibition of HPK1 has emerged as a

promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][3][6]

This technical guide summarizes the preclinical data for HPK1-IN-A, a novel small molecule

inhibitor of HPK1.

Quantitative Data Summary
The following tables summarize the key preclinical data for HPK1-IN-A, covering its

biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of HPK1-IN-A
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Parameter Value Cell Line / Assay Condition

HPK1 Enzymatic IC50 10.4 nM Biochemical kinase assay

Kinase Selectivity

Other MAP4K Family Kinases 85 - 665 nM Panel of TCR-related kinases

Cellular pSLP76 Inhibition ~50% at 24h

Ex vivo in BALB/c mice treated

with 100 mg/kg p.o. and

stimulated with anti-CD3

IL-2 Production Increased
Human and mouse primary T

cells

IFN-γ Production Increased
Human and mouse primary T

cells

Granzyme B Production Increased Activated cytotoxic T cells

Table 2: Pharmacokinetic Profile of HPK1-IN-A

Species Dose & Route T1/2 Cmax
Oral
Bioavailability
(F%)

Mouse 1 mg/kg IV 0.6 h - -

10 mg/kg PO - 1801 ng/mL 116%

Rat 1 mg/kg IV 0.8 h - -

10 mg/kg PO - 518 ng/mL 80%

Table 3: In Vivo Anti-Tumor Efficacy of HPK1-IN-A
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Tumor Model Treatment Group Dosing
Tumor Growth
Inhibition (TGI)

CT26 Syngeneic

Model
HPK1-IN-A 30 mg/kg p.o. BID 42%

Anti-PD-1 3 mg/kg i.p. 36%

HPK1-IN-A + Anti-PD-

1
As above 95%

Experimental Protocols
Detailed methodologies for the key experiments are described below.

HPK1 Enzymatic Assay
Objective: To determine the in vitro potency of HPK1-IN-A against HPK1 kinase activity.

Methodology:

Recombinant human HPK1 enzyme is incubated with a specific substrate peptide and ATP

in a kinase reaction buffer.

HPK1-IN-A is serially diluted and added to the reaction mixture.

The reaction is allowed to proceed for a defined period at room temperature.

The amount of phosphorylated substrate is quantified using a suitable detection method,

such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Kinase Selectivity Profiling
Objective: To assess the selectivity of HPK1-IN-A against other kinases, particularly those in

the MAP4K family and other TCR-related kinases.
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Methodology:

HPK1-IN-A is tested at a fixed concentration (e.g., 1 µM) against a broad panel of

recombinant human kinases.

For kinases showing significant inhibition, IC50 values are determined using enzymatic

assays similar to the one described for HPK1.

The results are expressed as IC50 values for each kinase, allowing for a quantitative

comparison of potency and selectivity.

Cellular Phospho-SLP76 (pSLP76) Inhibition Assay
Objective: To measure the ability of HPK1-IN-A to inhibit its direct cellular target, SLP76, in T

cells.

Methodology:

Human or mouse primary T cells are isolated and pre-incubated with varying

concentrations of HPK1-IN-A.

T cells are then stimulated with an anti-CD3 antibody (e.g., OKT3) to activate the TCR

signaling pathway.[4]

After a short incubation period, the cells are lysed.

The level of phosphorylated SLP76 at Serine 376 (pSLP76 S376) is measured by Western

blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).[4][8]

Total SLP76 and a housekeeping protein (e.g., GAPDH) are also measured for

normalization.

Cytokine Production Assay
Objective: To evaluate the effect of HPK1-IN-A on T-cell effector functions.

Methodology:
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Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured in the

presence of serial dilutions of HPK1-IN-A.

The cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation

and cytokine secretion.[3]

After 24-72 hours, the cell culture supernatant is collected.

The concentrations of secreted cytokines, such as IL-2 and IFN-γ, are measured using

ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[4]

Pharmacokinetic Studies
Objective: To determine the pharmacokinetic properties of HPK1-IN-A in preclinical species.

Methodology:

Mice and rats are administered HPK1-IN-A either intravenously (IV) or orally (PO).

Blood samples are collected at various time points post-dosing.

The concentration of HPK1-IN-A in plasma is quantified using LC-MS/MS (Liquid

Chromatography with tandem mass spectrometry).

Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax),

and oral bioavailability (F%), are calculated using standard non-compartmental analysis.

In Vivo Tumor Growth Inhibition Studies
Objective: To assess the anti-tumor efficacy of HPK1-IN-A as a monotherapy and in

combination with an immune checkpoint inhibitor.

Methodology:

Syngeneic tumor models (e.g., CT26 colon carcinoma in BALB/c mice) are established by

subcutaneously implanting tumor cells.
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Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle

control, HPK1-IN-A, anti-PD-1 antibody, and the combination of HPK1-IN-A and anti-PD-1.

HPK1-IN-A is administered orally, and the anti-PD-1 antibody is given via intraperitoneal

injection, according to a defined schedule.

Tumor volume and body weight are measured regularly.

At the end of the study, tumor growth inhibition (TGI) is calculated for each treatment

group relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the HPK1 signaling pathway and a typical experimental

workflow for evaluating HPK1 inhibitors.
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Caption: HPK1 signaling pathway in T-cell activation.
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Caption: Preclinical evaluation workflow for an HPK1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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